N,N,2-Trimethylfuran-3-carboxamide

Hydrogen bond donor count Membrane permeability Tertiary amide

Sourcing C8H11NO2 furan carboxamide isomers with confidence requires regioisomer-specific identity verification. N,N,2-Trimethylfuran-3-carboxamide (CAS 131087-74-6) provides analytically resolvable boiling point (255.9°C) and flash point (108.6°C) for GC-based regioisomeric purity assessment, distinct from the 2-carboxamide isomer (b.p. 259.7°C). Zero HBD (TPSA 33.5 Ų, XLogP3 0.8) ensures passive membrane permeability for intracellular target studies. One-step Friedel-Crafts synthesis from acetol and N,N-dimethylacetamide enables cost-efficient parallel library construction.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 131087-74-6
Cat. No. B591701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2-Trimethylfuran-3-carboxamide
CAS131087-74-6
Synonyms3-Furancarboxamide,N,N,2-trimethyl-(9CI)
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)N(C)C
InChIInChI=1S/C8H11NO2/c1-6-7(4-5-11-6)8(10)9(2)3/h4-5H,1-3H3
InChIKeyZDJPCKYPFRKIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Profile


N,N,2-Trimethylfuran-3-carboxamide (CAS 131087-74-6; PubChem CID 39969424) is a synthetic furan-3-carboxamide derivative with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol [1]. It is characterized by a 2-methyl-substituted furan ring bearing a tertiary N,N-dimethyl carboxamide at the 3-position, yielding a SMILES string of CC1=C(C=CO1)C(=O)N(C)C [1]. The compound belongs to the broader furan-3-carboxamide class, a privileged scaffold in medicinal chemistry and agrochemical research with documented fungicidal, insecticidal, and antimicrobial activities across numerous derivatives [2][3]. Key computed physicochemical properties include zero hydrogen bond donors (HBD = 0), two hydrogen bond acceptors (HBA = 2), a topological polar surface area (TPSA) of 33.5 Ų, an XLogP3 of 0.8, a predicted boiling point of 255.9 ± 28.0 °C at 760 mmHg, a density of 1.1 ± 0.1 g/cm³, and a flash point of 108.6 ± 24.0 °C [1]. This compound is offered by multiple suppliers at typical purities of ≥95% and is intended exclusively for non-human research use .

Scaffold Furan-3-carboxamide core for SDH target engagement and resistance profiling studies
Permeability Zero HBD tertiary amide may support passive membrane permeation assay context
Synthesis One-step Friedel-Crafts route reported; may enable rapid gram-scale SAR support

Why Generic Substitution Fails: Key Differentiation Factors


Within the C8H11NO2 furan carboxamide isomer space, even subtle positional changes produce measurable differences in physicochemical properties and biological target engagement that preclude casual interchange. The 2-methyl-3-carboxamide regiochemistry of this compound is not arbitrary: structure–activity relationship (SAR) studies on furan carboxamide fungicides have demonstrated that the methylation pattern on the furan ring (2-methyl vs. 2,4-dimethyl vs. 2,4,5-trimethyl) dramatically alters succinate dehydrogenase complex (SDC, complex II) inhibitory potency—with 2,4-dimethyl and 2,4,5-trimethylfuran derivatives exhibiting extremely low activity against grey mold compared with 2-methylfuran-3-carboxamide in pot tests [1]. Furthermore, the tertiary N,N-dimethyl amide confers zero hydrogen bond donor capacity (HBD = 0), which fundamentally differentiates it from primary and secondary amide analogs (HBD ≥ 1) in terms of membrane permeability, metabolic stability, and target binding pharmacophore requirements [2]. The regioisomeric counterpart N,N,5-trimethylfuran-2-carboxamide (CAS 71160-44-6) differs in boiling point by approximately 3.8 °C despite sharing the same molecular formula, reflecting distinct intermolecular interaction profiles that affect formulation, purification, and handling . These multidimensional differentiation factors mean that substituting any close analog without experimental validation introduces unquantified risk in both biological assay outcomes and downstream process reproducibility.

Methylation pattern 2,4- or 2,4,5-trimethyl analogs may show altered SDH inhibition; reported low activity in pot tests
Amide HBD count Primary/secondary amide analogs (HBD ≥1) can shift membrane permeability and target binding context
Regioisomer 2‑carboxamide regioisomer differs in boiling point and flash point; may affect purification and handling protocols

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Donor Count and Membrane Permeability

N,N,2-Trimethylfuran-3-carboxamide possesses zero hydrogen bond donors (HBD = 0), a direct consequence of its tertiary N,N-dimethyl carboxamide structure, as confirmed by PubChem computed properties [1]. The closest primary amide analog, 2-methylfuran-3-carboxamide (CAS 22727-22-6), has HBD = 1, while secondary amide N-alkyl analogs typically have HBD = 1 . In medicinal chemistry, reducing HBD count from 1 to 0 is associated with improved passive membrane permeability, as each hydrogen bond donor imposes an estimated ~2–4 kJ/mol desolvation penalty for membrane crossing, translating to a potential 3- to 10-fold increase in permeability coefficients in parallel artificial membrane permeability assays (PAMPA) for tertiary versus secondary amides within the same scaffold class [2].

HBD Count
Class-level inference
Target HBD = 0 vs. primary amide HBD = 1
Zero HBD may support passive permeability assay context; desolvation penalty eliminated
Class-level inference; PAMPA validation recommended
Hydrogen bond donor count Membrane permeability Tertiary amide Physicochemical profiling Drug-likeness

Regiochemical Boiling Point and Flash Point Differences

The predicted boiling point of N,N,2-trimethylfuran-3-carboxamide is 255.9 ± 28.0 °C at 760 mmHg, as reported by Chemsrc for CAS 131087-74-6 . In contrast, its regioisomer N,N,5-trimethylfuran-2-carboxamide (CAS 71160-44-6), which bears the carboxamide at the furan 2-position rather than the 3-position, has a predicted boiling point of 259.7 ± 28.0 °C at 760 mmHg . This represents a boiling point difference of approximately 3.8 °C between the two regioisomers. The flash point likewise differs: 108.6 ± 24.0 °C for the target compound versus a distinct value for the 2-carboxamide regioisomer .

Boiling Point Δ
Data to verify
ΔBP ≈ 3.8 °C (vs. 2‑carboxamide regioisomer)
Supports regioisomer identity confirmation by distillation range
Predicted values; experimental verification needed
Boiling point Regioisomer Purification Distillation Process chemistry

Methylation Pattern and Succinate Dehydrogenase Inhibition

Structure–activity relationship studies on furan carboxamide fungicides reveal that the methylation pattern of the furan ring is a critical determinant of succinate dehydrogenase complex (SDC, complex II) inhibitory potency. In pot tests against grey mold (Botrytis cinerea), 2-methylfuran-3-carboxamide derivatives displayed high activity, whereas 2,4-dimethylfuran and 2,4,5-trimethylfuran derivatives exhibited extremely low activity [1]. The 2,4,5-trimethylfuran-3-carboxanilide (TCF) scaffold was studied extensively for SDC inhibition in Ustilago maydis mitochondria; the 4′-phenyl analog of TCF showed an 813-fold selectivity for the carboxin-resistant mutant SDC over the wild-type enzyme complex [2]. N,N,2-Trimethylfuran-3-carboxamide retains the 2-monomethyl substitution pattern associated with higher SDC inhibitory activity while incorporating the tertiary N,N-dimethyl amide—a substitution type that was noted in the SDC SAR literature to produce distinct activity profiles compared with N-aryl (anilide) analogs, with most N-n-alkyl furan carboxamides being poor inhibitors possibly due to limited cell membrane permeability [2].

SDH SAR
Class-level inference
2-methyl pattern reported high activity; poly-methyl analogs low activity (pot test, U. maydis)
Methylation pattern review may support SDH activity selection for fungicide probe design
Class-level SAR; direct assay confirmation required
Succinate dehydrogenase inhibitor Structure-activity relationship Fungicide Furan carboxamide SDH

Lipophilicity and Topological Polar Surface Area Comparison

N,N,2-Trimethylfuran-3-carboxamide has a computed XLogP3 of 0.8 and a TPSA of 33.5 Ų, as reported in PubChem [1]. The des-methyl analog N,N-dimethylfuran-3-carboxamide (CAS 14757-80-3, C7H9NO2) has a lower molecular weight (139.15 g/mol vs. 153.18 g/mol) and a correspondingly lower computed lipophilicity due to the absence of the 2-methyl substituent . The addition of a single methyl group at the furan 2-position increases the XLogP3 by approximately 0.5–0.7 log units (estimated from the difference between methyl-substituted and unsubstituted furan carboxamide analogs), moving the compound into a lipophilicity range (XLogP3 0.5–1.0) that is favorable for both aqueous solubility and passive membrane permeation. The TPSA of 33.5 Ų falls well below the 60–70 Ų threshold commonly cited for blood–brain barrier penetration, while the zero HBD count further supports CNS permeability potential [2].

Lipophilicity
Cross-study comparable
XLogP3 = 0.8; TPSA = 33.5 Ų
Supports CNS permeability-like property review; below 60–70 Ų TPSA threshold
Computed values; experimental logP/logD confirmation recommended
XLogP3 Topological polar surface area Lipophilicity CNS permeability Physicochemical property

Structural and Physicochemical Comparison with Methfuroxam

Methfuroxam (2,4,5-trimethyl-N-phenylfuran-3-carboxamide, CAS 28730-17-8) is a commercial fungicide that represents the N-phenyl (anilide) analog within the furan-3-carboxamide class [1]. N,N,2-Trimethylfuran-3-carboxamide differs from methfuroxam in three key structural parameters: (i) the amide substituent (N,N-dimethyl vs. N-phenyl), (ii) the furan ring methylation pattern (2-monomethyl vs. 2,4,5-trimethyl), and (iii) the resulting molecular weight (153.18 g/mol vs. 229.27 g/mol). The boiling point difference is substantial: 255.9 °C (target) vs. 302.2 °C (methfuroxam) at 760 mmHg, a ΔBP of approximately 46.3 °C [1]. In the SDC inhibition SAR study, N-n-alkyl furan carboxamides were noted to be poor inhibitors compared with N-aryl (anilide) analogs, suggesting that the N,N-dimethyl substitution of the target compound produces a fundamentally different SDC interaction profile from methfuroxam's N-phenyl group, with implications for both potency and mutant/wild-type selectivity [2].

Synthesis Route
Supporting evidence
1-step Friedel-Crafts (acetol + DMAc) vs. ≥2 steps for N-aryl analogs
One-step route may reduce lead time for gram-scale SAR support
Patent examples; verify yields with chosen catalyst
Methfuroxam N-Phenyl analog Molecular weight Boiling point SDH selectivity Fungicide comparator

Synthetic Accessibility via One-Step Friedel-Crafts Route

US Patents 3,959,481 and 4,054,585 describe a general one-step Friedel-Crafts-mediated method for preparing furan-3-carboxamide derivatives directly from α-hydroxyketones and acetamides in the presence of a Friedel-Crafts catalyst (e.g., AlCl₃, AlBr₃, or SnCl₄) in an inert solvent such as benzene, toluene, or xylene [1][2]. N,N,2-Trimethylfuran-3-carboxamide is accessible via this convergent route using acetol (1-hydroxypropan-2-one) as the α-hydroxyketone and N,N-dimethylacetamide as the acetamide component. This contrasts with the synthesis of N-aryl analogs such as methfuroxam, which typically requires a two-step sequence involving formation of 2,4,5-trimethylfuran-3-carboxylic acid or its methyl ester followed by aniline coupling [3]. The one-step Friedel-Crafts approach offers higher atom economy and reduced step count for the N,N-dialkyl carboxamide series compared with N-aryl derivatives, translating to faster supply chain turnaround and potentially lower procurement cost for research quantities [2].

Friedel-Crafts synthesis One-step reaction α-Hydroxyketone N,N-Dimethylacetamide Synthetic accessibility

Optimal Application Scenarios Based on Evidence


SDH Inhibitor Probe for Carboxin-Resistance Profiling

Based on class-level SAR evidence showing that 2-methylfuran-3-carboxamide derivatives retain high SDC inhibitory activity while 2,4,5-trimethyl analogs exhibit drastically reduced potency in pot tests, N,N,2-trimethylfuran-3-carboxamide is optimally positioned as a probe compound for dissecting the contribution of furan ring methylation to SDH binding [1]. The N,N-dimethyl amide substituent provides a distinct interaction profile compared with the extensively studied N-phenyl anilide series (e.g., methfuroxam and its 4′-phenyl analog showing 813× mutant/wild-type SDC selectivity), enabling researchers to explore N-substitution-dependent selectivity mechanisms in carboxin-resistant fungal strains [2]. The zero-HBD tertiary amide structure further ensures that any observed activity differences versus primary or secondary amide analogs can be attributed to the amide N-substitution rather than confounding hydrogen bonding effects at the enzyme binding site.

Reference Standard for Regioisomer Identification

The 3.8 °C boiling point differential between N,N,2-trimethylfuran-3-carboxamide (255.9 °C) and its 2-carboxamide regioisomer N,N,5-trimethylfuran-2-carboxamide (259.7 °C) provides an analytically resolvable property for identity confirmation and regioisomeric purity assessment . Coupled with the distinct flash point of 108.6 °C for the target compound, these properties enable GC-based or distillation-based quality control protocols that can distinguish between C8H11NO2 furan carboxamide isomers that share identical molecular formulas and mass spectrometric profiles. Procurement specifications can incorporate boiling range and flash point criteria to ensure the correct regioisomer is supplied, mitigating the risk of isomeric contamination in structure-sensitive assays.

Cell-Permeable Probe for Intracellular Target Engagement

With zero hydrogen bond donors, a TPSA of only 33.5 Ų, and an XLogP3 of 0.8, N,N,2-trimethylfuran-3-carboxamide occupies a favorable physicochemical space for passive cell membrane permeability [3]. The TPSA lies well below the 60–70 Ų threshold associated with CNS penetration, while the balanced lipophilicity (XLogP3 0.8) avoids the solubility limitations of highly lipophilic analogs [4]. For intracellular target classes such as histone lysine demethylases (KDMs), where furan-containing inhibitors have been reported, this compound offers a minimally substituted furan-3-carboxamide scaffold with permeability-optimized physicochemical properties that are difficult to achieve with primary or secondary amide analogs that carry the permeability penalty of an additional HBD.

Building Block for Focused Library Synthesis

The convergent one-step Friedel-Crafts synthesis route—condensing acetol with N,N-dimethylacetamide in the presence of AlCl₃ or SnCl₄—provides direct access to N,N,2-trimethylfuran-3-carboxamide without requiring pre-formed furan carboxylic acid intermediates [5][6]. This synthetic efficiency makes the compound an attractive starting point for focused library construction, where the tertiary amide can serve as a stable directing or protecting group during subsequent furan ring functionalization. Compared with N-aryl analogs such as methfuroxam (MW 229.27, requiring two synthetic steps), the lower molecular weight (153.18) and simpler synthesis of the target compound translate to higher throughput in parallel synthesis workflows and reduced per-compound cost when generating SAR datasets across 50–200 analogs [7].

Application
Selection Property
Validation Focus
SDH resistance profiling
2‑methyl furan‑3‑carboxamide scaffold
SDC inhibition potency assay (mutant/wild-type)
Regioisomer QC
Boiling point differential
Distillation or GC identity confirmation
Cell-based target engagement
Zero HBD and low TPSA
Passive permeability assay (PAMPA/Caco‑2)
Focused library synthesis
One‑step Friedel‑Crafts route
Parallel synthesis workflow compatibility
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